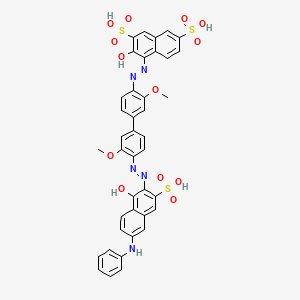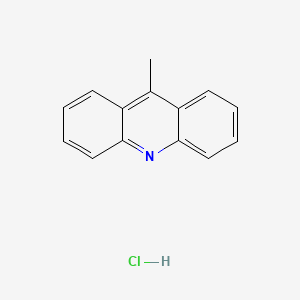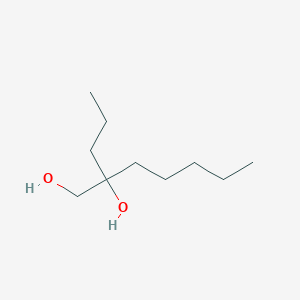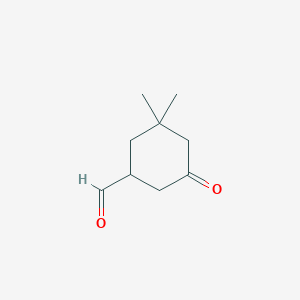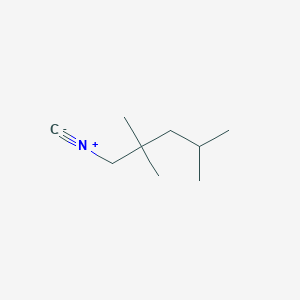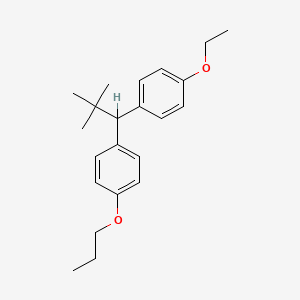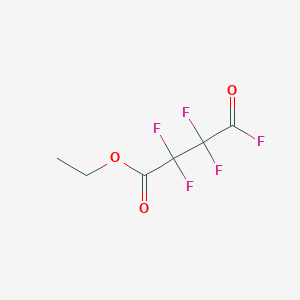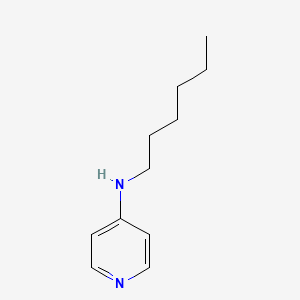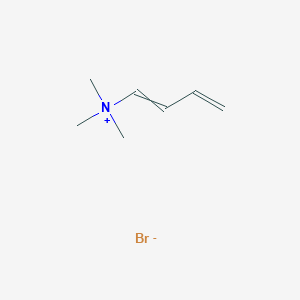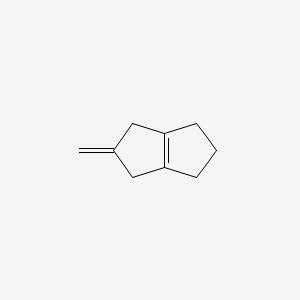
2-Methylidene-1,2,3,4,5,6-hexahydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidene-1,2,3,4,5,6-hexahydropentalene is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of bicyclic hydrocarbons and is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to its pentalene core. The presence of a methylidene group adds to its reactivity and versatility in chemical reactions.
Preparation Methods
The synthesis of 2-Methylidene-1,2,3,4,5,6-hexahydropentalene involves several steps and specific reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentadiene with methylene chloride in the presence of a strong base can yield the desired compound. Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of pentalene derivatives, to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methylidene-1,2,3,4,5,6-hexahydropentalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated hydrocarbons.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the compound, creating halogenated derivatives.
Addition: The presence of the methylidene group allows for addition reactions with various electrophiles, such as hydrogen halides or alkyl halides, forming new carbon-carbon or carbon-halogen bonds.
Scientific Research Applications
2-Methylidene-1,2,3,4,5,6-hexahydropentalene has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methylidene-1,2,3,4,5,6-hexahydropentalene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the methylidene group, which can participate in electrophilic addition and substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures, thereby exerting its effects.
Comparison with Similar Compounds
2-Methylidene-1,2,3,4,5,6-hexahydropentalene can be compared with other similar compounds, such as:
Pentalene: A bicyclic hydrocarbon with a similar core structure but lacking the methylidene group, making it less reactive.
Hexahydropentalene: Similar to pentalene but with six additional hydrogen atoms, resulting in a fully saturated structure.
Methylidene-cyclopentane: A monocyclic compound with a methylidene group, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of a bicyclic structure with a reactive methylidene group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
64354-79-6 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
5-methylidene-2,3,4,6-tetrahydro-1H-pentalene |
InChI |
InChI=1S/C9H12/c1-7-5-8-3-2-4-9(8)6-7/h1-6H2 |
InChI Key |
CXXTUVPAVGUWMR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2=C(C1)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


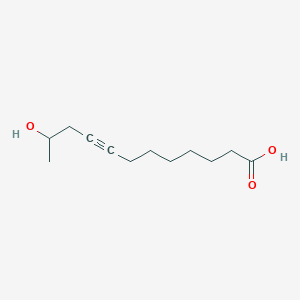

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
